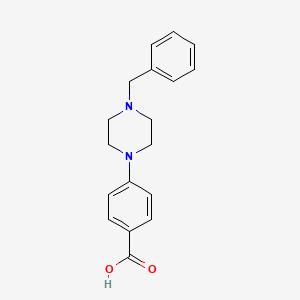

4-(4-benzylpiperazin-1-yl)benzoic Acid

Description

Contextualization within Pharmaceutical and Medicinal Chemistry Research

In the realm of drug discovery and development, the assembly of specific molecular fragments to create novel chemical entities with desired biological activities is a cornerstone of medicinal chemistry. The structure of 4-(4-benzylpiperazin-1-yl)benzoic acid positions it as a versatile building block. The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a common feature in many approved drugs due to its favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability. nih.govresearchgate.net The benzoic acid component provides a carboxylic acid functional group that can participate in various biological interactions and can be readily modified to create esters, amides, and other derivatives. mdpi.com

Historical Perspectives on Related Piperazine and Benzoic Acid Derivatives in Drug Discovery

The historical significance of both piperazine and benzoic acid derivatives in medicine underscores the potential of their combination in a single molecule.

Piperazine Derivatives: The journey of piperazine in medicine began with its use as an anthelmintic agent. nih.govresearchgate.net Over the decades, the piperazine scaffold has proven to be a remarkably fruitful motif in drug discovery, leading to the development of a wide array of therapeutic agents. researchgate.net These include antipsychotics, antidepressants, antihistamines, and anticancer agents. researchgate.net The ability of the piperazine ring to be substituted at its nitrogen atoms allows for the fine-tuning of pharmacological activity and pharmacokinetic properties. nih.govresearchgate.net For instance, the introduction of an aryl group on one of the piperazine nitrogens, creating an arylpiperazine, is a common strategy in the design of central nervous system (CNS) active agents. nih.gov

Benzoic Acid Derivatives: Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have a long history of use in medicine and industry. mdpi.com First described in the 16th century, it has been used as an antiseptic and food preservative. mdpi.com In medicinal chemistry, the benzoic acid moiety is a key component of numerous drugs. Its carboxylic acid group can act as a crucial hydrogen bond donor or acceptor, interacting with biological targets. Furthermore, it serves as a versatile chemical handle for the synthesis of more complex molecules. mdpi.com Para-aminobenzoic acid (PABA), a structural analog, is a well-known building block in the synthesis of various therapeutic agents with diverse biological activities, including anticancer and anti-inflammatory properties. mdpi.com

The combination of these two historically significant pharmacophores in 4-(4-benzylpiperazin-1-yl)benzoic acid provides a strong foundation for its exploration in modern drug discovery programs.

Rationale for Investigating 4-(4-benzylpiperazin-1-yl)benzoic Acid in Modern Research

The continued interest in 4-(4-benzylpiperazin-1-yl)benzoic acid and its analogs in modern research is driven by several key factors. The compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it has been used in the preparation of triazolone and oxadiazolone derivatives intended for agricultural or pharmaceutical use.

While direct and extensive biological evaluations of 4-(4-benzylpiperazin-1-yl)benzoic acid itself are not widely reported in publicly available literature, the rationale for its investigation is strongly supported by the demonstrated activities of its close analogs and derivatives. Research on related benzylpiperazine structures has shown significant potential in various therapeutic areas:

Central Nervous System (CNS) Disorders: Benzylpiperazine derivatives are being actively investigated as CNS-penetrant histone deacetylase 6 (HDAC6) inhibitors, which are considered a promising therapeutic target for neurodegenerative diseases. acs.org Furthermore, new benzylpiperazine derivatives have been synthesized and evaluated as sigma-1 (σ1) receptor ligands, showing potential for the treatment of chronic pain through their antinociceptive and anti-allodynic effects. nih.govacs.org

Anticancer Activity: The piperazine moiety is a common scaffold in the design of anticancer agents. researchgate.net Derivatives of N-4-piperazinyl-ciprofloxacin have been synthesized and shown to exhibit anticancer and topoisomerase inhibitory activity. researchgate.net

Antimicrobial Properties: Piperazine derivatives have been explored for their antibacterial and antifungal activities. researchgate.net

The investigation of 4-(4-benzylpiperazin-1-yl)benzoic acid and its derivatives allows researchers to systematically explore how modifications to the benzyl (B1604629) ring, the benzoic acid group, and the piperazine linker affect biological activity. This systematic approach is fundamental to modern drug discovery, aiming to identify novel compounds with improved potency, selectivity, and pharmacokinetic profiles.

Below is a table summarizing the key properties of the subject compound.

| Property | Value | Source |

| IUPAC Name | 4-(4-benzylpiperazin-1-yl)benzoic acid | PubChem |

| Molecular Formula | C18H20N2O2 | PubChem |

| Molecular Weight | 296.36 g/mol | PubChem |

| CAS Number | 94038-26-3 | PubChem |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c21-18(22)16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZACPQJCRXAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406301 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94038-26-3 | |

| Record name | 4-(4-benzylpiperazin-1-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Derivatization Strategies of the 4-(4-benzylpiperazin-1-yl)benzoic Acid Scaffold

Formation of Prodrugs and Ester Derivatives

The carboxylic acid moiety of 4-(4-benzylpiperazin-1-yl)benzoic acid is a key functional group that allows for the strategic formation of prodrugs, most commonly through esterification. This chemical modification is often pursued to enhance the compound's pharmacokinetic properties.

The synthesis of simple alkyl esters represents a fundamental approach to creating derivatives. For instance, ethyl esters of similar structures, such as 4-[4-(2-bromo-benzyl)-piperazin-1-yl]-benzoic acid ethyl ester, have been documented. vibrantpharma.com The formation of such esters can be accomplished through classic methods like Fisher esterification, which involves reacting the parent carboxylic acid with an appropriate alcohol under acidic conditions. unisi.it

More complex ester prodrugs can also be designed. The synthesis of these compounds may require more sophisticated strategies to avoid unwanted side reactions. For example, the secondary amine in the piperazine (B1678402) ring could potentially compete in reactions. To prevent this, a protecting group, such as the tert-butyloxycarbonyl (Boc) carbamate, can be temporarily installed on the piperazine nitrogen. nih.gov Following the protection step, the carboxylic acid can be alkylated with a suitable reagent, such as an iodoalkane in the presence of a base like cesium carbonate, to form the desired ester. nih.gov The final step involves the removal of the protecting group to yield the final ester prodrug. nih.gov

The table below summarizes representative esterification approaches.

| Derivative Type | Synthetic Approach | Key Reagents | Purpose/Rationale |

| Simple Alkyl Ester (e.g., Ethyl Ester) | Fisher Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Foundational prodrug strategy, modification of polarity. unisi.it |

| Benzyl (B1604629) Ester | Esterification | Benzyl Bromide, Base | Creation of a specific benzyl ester derivative. chemsrc.com |

| Complex Acyloxymethyl Ester | Protection-Alkylation-Deprotection | Boc-Anhydride, Iodoalkane, Cs₂CO₃, TFA | Advanced prodrug design for potentially improved oral activity. nih.gov |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry emphasizes not only the efficiency of reactions but also their environmental impact and the purity of the final product. Several advanced and green techniques are applicable to the synthesis of 4-(4-benzylpiperazin-1-yl)benzoic acid and its analogs.

Efficient and Scalable Reactions: A notable advanced method is direct reductive alkylation. For the synthesis of the closely related 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, an efficient in situ process involves the reductive alkylation of 1-methylpiperazine (B117243) with an appropriate aldehyde in the presence of sodium triacetoxyborohydride. This method is lauded for its high yields (95–99%) and its suitability for large-scale industrial synthesis. researchgate.net

Catalysis and Green Oxidants: In striving for greener processes, catalytic oxidation presents a powerful tool. One innovative approach involves the selective oxidation of a methyl group on an aromatic ring (a tolyl group) to a carboxylic acid using air as the terminal oxidant. researchgate.net This transformation can be achieved with a catalytic system based on cobalt acetate (B1210297) and sodium bromide, offering a more environmentally benign alternative to traditional stoichiometric oxidants like potassium permanganate (B83412) or chromium trioxide. researchgate.net

Advanced Purification Methods: Green chemistry principles extend to the purification stages of a synthesis. A patented method for preparing a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, incorporates nanofiltration. google.com After the initial reaction, nanofiltration membranes are used to separate the product from unreacted reagents and salts. This technique significantly reduces the reliance on large volumes of organic solvents typically required for extraction and chromatography, thereby lowering energy consumption and environmental waste. google.com

High-Purity Synthesis: The synthesis of piperazine derivatives can sometimes be complicated by the formation of impurities that are difficult to remove. For example, the reaction between an alpha-halomethylbenzoic acid and a piperazine can lead to the formation of a quaternary ammonium (B1175870) salt impurity. google.com Advanced synthetic protocols have been developed to minimize such byproducts. These methods involve careful control of reaction conditions and innovative workup procedures, such as specific pH adjustments and extractions with solvent systems like n-butanol and isopropanolic hydrochloride, to yield a final product with purity exceeding 99%. google.com

The table below details some of these advanced and green synthetic considerations.

| Technique | Method/Reagents | Key Advantage(s) |

| Direct Reductive Amination | Sodium triacetoxyborohydride | High yield (95-99%), operational simplicity, scalable. researchgate.net |

| Catalytic Air Oxidation | Cobalt (II) Acetate, NaBr, Air | Uses air as a green oxidant, avoids stoichiometric heavy metal waste. researchgate.net |

| Nanofiltration Purification | Aromatic polyamide or sulfonated polyether sulfone membranes | Reduces organic solvent usage, low energy consumption, green and environmentally friendly. google.com |

| High-Purity Synthesis | Precise pH control, specific solvent extractions (n-butanol) | Minimizes hard-to-remove quaternary salt impurities, achieves >99% purity. google.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Ligand-Based and Target-Based SAR Analysis of 4-(4-benzylpiperazin-1-yl)benzoic Acid Derivatives

The 4-(4-benzylpiperazin-1-yl)benzoic acid scaffold has served as a foundation for developing ligands for various biological targets. Both ligand-based and target-based approaches have been instrumental in elucidating the SAR of this chemical series.

Ligand-Based SAR: This approach involves the systematic modification of the lead compound and observing the resulting changes in biological activity. For scaffolds related to 4-(4-benzylpiperazin-1-yl)benzoic acid, key modifications often involve the benzyl (B1604629) group, the piperazine (B1678402) ring, and the benzoic acid moiety. For instance, in a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamides, which are structurally analogous, replacing the benzoic acid with a benzamide (B126) and varying the alkyl group on the piperazine nitrogen led to a range of potencies as M1 muscarinic acetylcholine (B1216132) receptor antagonists. nih.gov Similarly, studies on benzoyl piperazine amides as tyrosinase inhibitors revealed that the benzyl substituent engages in significant interactions within the enzyme's active site, which helps to explain the potency of these compounds. nih.gov The versatility of the benzylpiperazine core is further highlighted by its use in developing ligands for other targets, such as σ1 receptors and monoacylglycerol lipase (B570770) (MAGL), demonstrating its status as a "privileged" structure in medicinal chemistry. unisi.itnih.gov

Target-Based SAR: This strategy relies on knowledge of the three-dimensional structure of the biological target. Molecular docking studies with derivatives of the core scaffold have provided insights into specific interactions that drive binding affinity. For example, in the case of tyrosinase inhibitors, docking studies indicated that the benzyl group of analogs is crucial for high potency due to key interactions within the enzyme. nih.gov For a different target, the 5-HT1A receptor, docking analyses of related arylpiperazine compounds suggested that halogen atoms on the aromatic ring could form stabilizing interactions with specific amino acid residues like tryptophan, enhancing binding affinity. nih.gov These target-based analyses help rationalize the observed SAR and guide the design of new derivatives with improved potency and selectivity.

Impact of Substituent Effects on Biological Activity Profiles

The biological activity of derivatives is highly sensitive to the nature and position of substituents on the aromatic rings. These substituents modulate the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with the target protein.

The electronic nature of substituents on either the benzyl or the benzoic acid ring can significantly alter a molecule's potency. Electron-withdrawing groups (e.g., chloro, nitro) or electron-donating groups (e.g., methoxy (B1213986), methyl) modify the electron density distribution across the scaffold. This can affect the pKa of the benzoic acid, the basicity of the piperazine nitrogens, and the strength of electrostatic or hydrogen bonding interactions with the receptor. nih.gov Quantitative structure-activity relationship (QSAR) studies on other benzyl-containing heterocyclic compounds, such as 4-benzylpyridinone derivatives acting as HIV-1 reverse transcriptase inhibitors, have shown that electronic descriptors like the charge on specific atoms are critical components of the predictive models. researchgate.net This suggests that the charge on the piperazine nitrogens and the atoms of the benzoic acid group in 4-(4-benzylpiperazin-1-yl)benzoic acid derivatives would likely be a key determinant of their biological activity. researchgate.netorientjchem.org

The size and shape of substituents (steric effects) play a critical role in how a ligand fits into a receptor's binding pocket. Bulky substituents can cause steric hindrance, preventing optimal binding if the pocket is narrow. Conversely, in a larger pocket, a larger substituent might establish additional beneficial van der Waals interactions. The conformational flexibility of the 4-(4-benzylpiperazin-1-yl)benzoic acid scaffold is also important. The piperazine ring can adopt different conformations (e.g., chair, boat), and the benzyl group can rotate. This flexibility allows the molecule to adapt its shape to fit the binding site. However, excessive flexibility can be entropically unfavorable. Introducing substituents can restrict this flexibility, locking the molecule into a more bioactive conformation. In QSAR analyses, steric parameters are often used to quantify these effects and have been shown to be important predictors of biological activity. drugdesign.org

Hydrogen bonds are crucial directional interactions that contribute significantly to ligand-receptor binding affinity and specificity. nih.gov In the 4-(4-benzylpiperazin-1-yl)benzoic acid molecule, the carboxylic acid group is a primary hydrogen bond donor and acceptor. The nitrogen atoms of the piperazine ring can also act as hydrogen bond acceptors. Modifying the substituents can influence the strength of these interactions; for example, adding a hydroxyl group to the benzoic acid ring introduces another potential hydrogen bonding site. nih.gov

Lipophilicity, often quantified as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity. nih.gov The benzyl group contributes significantly to the lipophilicity of the parent compound. SAR studies often aim to find an optimal balance of lipophilicity. While increased lipophilicity can enhance binding through hydrophobic interactions with nonpolar regions of the receptor, excessively high lipophilicity can lead to poor solubility and non-specific binding. nih.govmdpi.com Studies on tyrosinase inhibitors with a similar scaffold have shown that the compounds possess adequate lipophilicity for skin permeability. nih.gov

The following table summarizes the impact of different substituents on the biological activity of compounds related to the 4-(4-benzylpiperazin-1-yl)benzoic acid scaffold, based on findings for tyrosinase inhibitors.

| Compound Derivative | Substituent on Benzoic Acid Moiety | Observed Activity (Tyrosinase Inhibition) | Reference |

| (4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methanone | 4-Methoxy | Moderate | nih.gov |

| (4-Benzylpiperazin-1-yl)(4-hydroxyphenyl)methanone | 4-Hydroxy | Higher than methoxy analog | nih.gov |

| 1-Benzyl-4-(4-chlorobenzoyl)piperazine | 4-Chloro | Potent | nih.gov |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics applies computational methods to analyze chemical and biological data, with QSAR being a key technique. QSAR modeling aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. nih.govnih.gov For a series of 4-(4-benzylpiperazin-1-yl)benzoic acid derivatives, a QSAR model could predict their potency against a specific target based on calculated structural features. thesciencein.org

The foundation of a QSAR model is the selection of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. drugdesign.orgnih.gov These descriptors are calculated from the 2D or 3D representation of the molecule and can be categorized as follows:

1D Descriptors: Derived from the chemical formula, such as molecular weight.

2D Descriptors: Calculated from the 2D structure, including constitutional descriptors (e.g., number of atoms, bonds), topological indices (which describe molecular branching and shape), and counts of specific functional groups.

3D Descriptors: Derived from the 3D conformation of the molecule, such as steric parameters (e.g., molar refractivity), solvent-accessible surface area, and dipole moment.

Physicochemical Descriptors: These include properties like lipophilicity (logP) and electronic parameters (e.g., Hammett constants, atomic charges), which describe the hydrophobic and electronic characteristics of the molecule. orientjchem.orgdrugdesign.org

For a QSAR study on 4-(4-benzylpiperazin-1-yl)benzoic acid derivatives, a relevant set of descriptors would likely include logP, molar refractivity, topological indices, and quantum-chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and charges on the piperazine and carboxylate atoms. nih.gov The careful selection of non-redundant and relevant descriptors is critical for building a robust and predictive QSAR model. nih.gov

Predictive Modeling for Bioactivity Profiling

In silico predictive modeling is a crucial step in modern drug discovery, allowing for the early assessment of a compound's potential biological activities and drug-like properties before committing to extensive laboratory synthesis and testing. nih.gov For 4-(4-benzylpiperazin-1-yl)benzoic acid, computational tools can be used to generate a bioactivity profile based on its chemical structure. These methods compare the structural features of the query molecule to large databases of compounds with known biological activities.

Studies on structurally related compounds, such as quinazolinone and piperazine derivatives, have successfully used computational methods to predict bioactivity scores for various target classes, including G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, and enzymes. pharmacophorejournal.com The bioactivity data from these in silico studies revealed that N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide derivatives were moderately active as GPCR ligands, ion channel modulators, and kinase inhibitors, among others. pharmacophorejournal.com

Applying a similar approach to 4-(4-benzylpiperazin-1-yl)benzoic acid, its physicochemical properties are first calculated. These descriptors are then used by predictive algorithms to estimate the probability of the compound interacting with specific biological targets.

The table below lists key computed properties for 4-(4-benzylpiperazin-1-yl)benzoic acid, which form the basis for bioactivity predictions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 296.4 g/mol | PubChem nih.gov |

| IUPAC Name | 4-(4-benzylpiperazin-1-yl)benzoic acid | PubChem nih.gov |

| Molecular Formula | C18H20N2O2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 43.8 Ų | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

Based on these properties and the prevalence of the benzylpiperazine scaffold in pharmacologically active molecules, predictive models might suggest potential activity in several areas. For example, in silico predictions for similar piperazine-containing compounds have indicated activity as kinase inhibitors and GPCR ligands. nih.gov Such predictions help prioritize compounds for further experimental validation and guide the design of new, more potent, and selective analogues. pharmacophorejournal.com

Conformational Analysis and Molecular Dynamics Simulations of the Chemical Compound

Conformational analysis and molecular dynamics (MD) simulations provide atomic-level insights into the three-dimensional structure and dynamic behavior of a molecule. These computational techniques are essential for understanding how a compound like 4-(4-benzylpiperazin-1-yl)benzoic acid adopts its shape and interacts with its environment over time.

Conformational Analysis: The static, low-energy conformation of a molecule is often determined by X-ray crystallography. While the crystal structure for the title compound is not available, data from a very closely related molecule, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, offers significant insight. researchgate.net In the crystal structure of this analogue, the piperazine ring adopts a stable chair conformation. researchgate.net This is a common low-energy conformation for six-membered rings. The study also determined the dihedral angle between the plane of the piperazine ring and the attached benzene (B151609) ring to be approximately 30.7°. researchgate.net It is highly probable that 4-(4-benzylpiperazin-1-yl)benzoic acid adopts a similar conformation, with the piperazine in a chair form to minimize steric strain. The flexible benzyl group, however, can adopt multiple orientations, which can be critical for fitting into a protein's binding pocket.

Molecular Dynamics (MD) Simulations: MD simulations extend this static picture by modeling the movement of atoms and molecules over time, providing a view of the compound's flexibility and interactions in a simulated physiological environment. For piperazine-containing compounds, MD simulations have been used to understand their stability and binding interactions with target proteins, as well as their behavior in solution. researchgate.netnih.gov

An MD simulation of 4-(4-benzylpiperazin-1-yl)benzoic acid could reveal:

Flexibility of the Scaffold: The simulation would show the range of motion of the rotatable bonds, particularly the torsion angles involving the benzyl group and the linkage between the piperazine and benzoic acid rings.

Solvent Interactions: It can model how the compound interacts with water molecules, providing information on its solubility and the solvent accessible surface area (SASA). nih.gov The presence of both hydrophobic (benzyl, phenyl rings) and hydrophilic (carboxylic acid, piperazine nitrogens) regions suggests complex interactions with the solvent.

Binding Dynamics: If docked into a putative protein target, MD simulations can assess the stability of the binding pose. It can reveal how the compound adjusts its conformation within the binding site and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. researchgate.net Studies on other piperazine derivatives have used MD simulations to confirm the stability of potent inhibitors within an active site. researchgate.net

Together, conformational analysis and MD simulations offer a powerful approach to rationalize structure-activity relationships and guide the design of new molecules by providing a dynamic, four-dimensional understanding of their behavior.

Biological Activities and Pharmacological Investigations

Enzyme Inhibition Studies

While direct studies on 4-(4-benzylpiperazin-1-yl)benzoic acid as a kinase inhibitor are not extensively documented, the broader class of piperazine-containing compounds has been a fertile ground for the discovery of potent kinase inhibitors. Notably, derivatives incorporating the methylpiperazinyl-methylphenyl group have been investigated as inhibitors of the Bcr-Abl tyrosine kinase, an oncoprotein central to the pathology of chronic myeloid leukemia (CML). acs.orgnih.govbohrium.comnih.gov

The emergence of resistance to first-line Bcr-Abl inhibitors, often due to mutations like the T315I 'gatekeeper' mutation, has driven the development of new generations of inhibitors. acs.org Research in this area has led to the design of compounds like AP24534, a pan-inhibitor of Bcr-Abl, which features a complex N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide structure. acs.org This and other structurally related inhibitors are designed to overcome resistance by accommodating the altered kinase domain. acs.org For instance, some inhibitors utilize a carbon-carbon triple bond linker to avoid steric clash with the isoleucine residue in the T315I mutant. acs.org Another discovered potent ABL kinase inhibitor, CHMFL-ABL-121, also incorporates the 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety and has demonstrated efficacy against a spectrum of ABL mutants. nih.gov

These findings underscore the importance of the substituted benzylpiperazine fragment in achieving high-affinity binding to the ATP-binding site of kinases like Bcr-Abl, suggesting that while 4-(4-benzylpiperazin-1-yl)benzoic acid itself may not be a lead inhibitor, its core structure is a key component in the development of effective anti-leukemia agents. mdpi.com

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, making it a significant target for the treatment of hyperpigmentation disorders. nih.govresearchgate.net Derivatives of 4-(4-benzylpiperazin-1-yl)benzoic acid have been explored as tyrosinase inhibitors, with research focusing on understanding their structure-activity relationships.

Studies on a series of benzoic acid derivatives have shown that they possess tyrosinase inhibitory potential. nih.govresearchgate.net For example, research on benzoyl and cinnamoyl piperazine (B1678402)/piperidine amides has been conducted to develop tyrosinase inhibitors with improved potency. acs.org In one study, a series of 4-(4-fluorobenzyl)piperazin-1-yl analogues, where the benzyl (B1604629) group of the parent compound is substituted with fluorine, were synthesized and evaluated. nih.gov These compounds proved to be potent inhibitors of tyrosinase from Agaricus bisporus (mushroom tyrosinase), with some derivatives showing significantly greater activity than the standard inhibitor, kojic acid. nih.gov

The proposed mechanism for these competitive inhibitors involves the 4-fluorobenzylpiperazine moiety acting as a key pharmacophoric feature that allows the molecule to bind to the active site of the enzyme, thereby preventing the natural substrate from binding. nih.gov The introduction of different aromatic or heteroaromatic fragments to the piperazine core has been shown to modulate the inhibitory activity, highlighting the importance of these groups in achieving high affinity for the enzyme. nih.gov

The inhibitory activities of some benzoic acid and piperazine derivatives against tyrosinase are summarized in the table below.

| Compound/Derivative Class | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitrophenyl)methanone | Agaricus bisporus Tyrosinase | 0.18 µM | nih.gov |

| Kojic Acid (Reference) | Agaricus bisporus Tyrosinase | 17.76 µM | nih.gov |

| Benzoic Acid Derivative 7 | Tyrosinase | 1.09 µM | nih.govresearchgate.net |

| L-mimosine (Reference) | Tyrosinase | 3.68 µM | nih.govresearchgate.net |

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH is a therapeutic strategy for managing pain and anxiety. While direct inhibition of FAAH by 4-(4-benzylpiperazin-1-yl)benzoic acid has not been reported, related benzylpiperazine derivatives have been investigated.

Interestingly, a study on benzylpiperidine and benzylpiperazine-based compounds as inhibitors of monoacylglycerol lipase (B570770) (MAGL), another key enzyme in the endocannabinoid system, found that these compounds selectively inhibited MAGL without affecting other serine hydrolases, including FAAH. unisi.it This suggests a high degree of selectivity within this class of compounds for different enzymes within the same family.

However, patent literature describes 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives as modulators of FAAH. These compounds are structurally related to 4-(4-benzylpiperazin-1-yl)benzoic acid, where the carboxylic acid is converted to a phenylamide. This modification appears to confer FAAH inhibitory activity to the benzylpiperazine scaffold. nih.gov

Cholesterol 24-hydroxylase (CH24H), also known as CYP46A1, is a brain-specific enzyme that is instrumental in cholesterol homeostasis in the brain by converting cholesterol to 24S-hydroxycholesterol. acs.orgnih.gov Inhibition of this enzyme is being explored for its therapeutic potential in neurodegenerative and neurological disorders.

In the quest for potent and selective CH24H inhibitors, researchers have designed compounds that incorporate a 4-benzylpiperazine amide moiety. acs.org The rationale behind this design is that the benzyl group on the piperazine ring can access a large hydrophobic cavity in the enzyme, known as the steroidal cavity, where the cholesterol substrate normally binds. acs.org

While the direct benzoic acid derivative was not the most potent, a related piperazine amide derivative, compound 3b in a specific study, was designed to have the 4-benzylpiperazine amide as a key substituent. acs.org Although this particular compound showed an IC₅₀ value greater than 10,000 nM, its design was a step towards the development of more potent inhibitors like soticlestat. acs.orgnih.gov Soticlestat, a highly potent and selective CH24H inhibitor, features a (4-benzyl-4-hydroxypiperidin-1-yl) moiety, further highlighting the significance of the benzyl-piperidine/piperazine core in targeting this enzyme. nih.govresearchgate.net The inhibitory activities of some of these related compounds are presented below.

| Compound | CH24H IC₅₀ | Reference |

| Soticlestat | 4.5 nM | nih.gov |

| Piperazine amide derivative 3c | > 10,000 nM | acs.org |

| Piperazinone derivative 3d | 89 nM | acs.org |

| 4-(4-methyl-1-pyrazolyl)pyridine derivative 17 | 8.5 nM | nih.govmedchemexpress.com |

Receptor Ligand and Modulator Research

Glycine (B1666218) Transporter-1 (GlyT-1) is a crucial protein that regulates the concentration of glycine in the synaptic cleft. nih.govmdpi.com As glycine is a co-agonist at NMDA receptors, inhibiting GlyT-1 can enhance NMDA receptor function, a strategy being investigated for treating CNS disorders like schizophrenia. nih.govmdpi.comresearchgate.net

The 4-(4-benzylpiperazin-1-yl)benzoic acid scaffold is related to more complex structures that have been developed as GlyT-1 inhibitors. For instance, a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors have been synthesized and evaluated. researchgate.netnih.gov These compounds feature a piperazine ring, similar to the core of 4-(4-benzylpiperazin-1-yl)benzoic acid, but with additional functional groups designed to optimize potency and pharmacokinetic properties. researchgate.netnih.govresearchgate.net

In these more advanced analogs, the benzamide (B126) and sulfonamide moieties are held in a specific pharmacophoric arrangement by the piperazine-containing scaffold. researchgate.netnih.gov This has led to the identification of potent and selective GlyT-1 inhibitors that have demonstrated the ability to increase glycine levels in the cerebrospinal fluid in preclinical models. nih.gov While research has not specifically highlighted 4-(4-benzylpiperazin-1-yl)benzoic acid as a GlyT-1 inhibitor, the extensive investigation of its structural relatives underscores the value of the benzylpiperazine core in designing molecules that target this transporter. researchgate.netnih.gov

Serotonin (B10506) Receptor Ligand Exploration

The arylpiperazine structure is a well-established scaffold for ligands targeting serotonin (5-HT) receptors. nih.govmdpi.com Research into various arylpiperazine derivatives demonstrates their capacity to bind with high affinity to several serotonin receptor subtypes, particularly 5-HT1A and 5-HT7. nih.govsemanticscholar.org

Studies on N-benzyl phenethylamines, which share the benzyl group, have shown that this substitution can increase affinity for the 5-HT2A receptor by as much as 300-fold compared to simpler N-alkyl homologs. nih.gov Virtual docking studies suggest the N-benzyl moiety may interact with specific amino acid residues like Phenylalanine (Phe339) within the receptor binding pocket. nih.gov For arylpiperazine derivatives, structural elements such as the linker length between the piperazine ring and other parts of the molecule can significantly influence the binding affinity for the 5-HT1A receptor. mdpi.com For instance, compounds with a three-carbon linker connected to a 2-methoxyphenyl-piperazine moiety have shown high selectivity and affinity for the 5-HT1A receptor, with Ki values as low as 1.2 nM. semanticscholar.org

While these findings relate to analogous structures, they underscore the potential of the 4-(4-benzylpiperazin-1-yl)benzoic acid scaffold to interact with the serotonergic system.

Dopaminergic and α1-Adrenergic Receptor Interactions

The benzylpiperazine core is also integral to ligands that interact with dopaminergic and adrenergic receptors.

Dopamine (B1211576) Receptor Interactions: Research has specifically highlighted the role of benzylpiperazine derivatives as potent and selective antagonists for the dopamine D4 receptor (D4R). mdpi.comnih.gov A study on 6-(4-benzylpiperazin-1-yl)benzodioxanes, which are structurally very similar to the subject compound, identified them as having high affinity and selectivity for the D4 receptor subtype. nih.gov One analog, 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane, was confirmed as a D4 antagonist. nih.gov The benzylpiperazine moiety is considered a key pharmacophoric feature for this activity. mdpi.com The potential for D4R antagonists in treating central nervous system conditions and certain cancers has spurred the development of new piperazine and piperidine-based ligands. mdpi.comnih.gov

α1-Adrenergic Receptor Interactions: Phenylpiperazine derivatives have been shown to bind to α1-adrenergic receptors (α1-AR) with high affinity. nih.gov Studies on a series of phenylpiperazine-hydantoin derivatives revealed that many compounds in the class bind to α-ARs with Ki values below 100 nM, acting as antagonists at the α1A, α1B, and α1D subtypes. nih.gov Some aryloxypropanolamine-based ligands, which are used as β-AR ligands, have also been found to displace [³H]prazosin from α1-AR binding sites, indicating an interaction with these receptors. researchgate.net This suggests that the piperazine scaffold present in 4-(4-benzylpiperazin-1-yl)benzoic acid could also facilitate interaction with α1-adrenergic receptors.

| Compound Class | Target Receptor | Activity/Affinity (Ki) | Reference |

|---|---|---|---|

| Phenylpiperazine-Hydantoin Derivatives | α1-Adrenergic Receptors | < 100 nM | nih.gov |

| Phenylpiperazine-Hydantoin Derivatives | 5-HT1A Receptor | Dual affinity observed | nih.gov |

| 6-(4-benzylpiperazin-1-yl)benzodioxanes | Dopamine D4 Receptor | High affinity and selectivity | nih.gov |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A Receptor | 1.2 nM | semanticscholar.org |

Cellular and Molecular Mechanisms of Action of 4-(4-benzylpiperazin-1-yl)benzoic Acid

The potential cellular and molecular effects of 4-(4-benzylpiperazin-1-yl)benzoic acid can be inferred from studies on compounds sharing its key structural motifs.

Effects on Cell Proliferation and Apoptosis

While direct studies on 4-(4-benzylpiperazin-1-yl)benzoic acid are lacking, related piperazine and benzoic acid derivatives have demonstrated significant effects on cell proliferation and apoptosis.

For example, certain ciprofloxacin (B1669076) derivatives containing a piperazinyl group have shown anti-proliferative effects on colorectal (HCT116) and lung (A549) cancer cells, causing cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov Similarly, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, which also feature a benzylpiperazine-like structure, displayed cytotoxicity against various cancer cell lines, inducing apoptosis via cell cycle arrest. rsc.org Another study on 3-m-bromoacetylamino benzoic acid ethyl ester found it had a strong cancericidal effect on leukemia and lymphoma cells, mediated by apoptosis. nih.gov This was characterized by DNA fragmentation and the activation of caspases. nih.gov

These findings suggest that compounds with structures related to 4-(4-benzylpiperazin-1-yl)benzoic acid can interfere with fundamental cellular processes like proliferation and survival.

Modulation of Signaling Pathways

The induction of apoptosis by related compounds points to the modulation of specific intracellular signaling pathways. The cancericidal effect of 3-m-bromoacetylamino benzoic acid ethyl ester was shown to proceed through a pathway involving the specific activation of the apical caspase-9, which in turn activates effector caspases-3 and -6, leading to the cleavage of cellular substrates and cell death. nih.gov Ciprofloxacin-piperazine derivatives were found to upregulate the expression of pro-apoptotic proteins like p53 and Bax while decreasing anti-apoptotic Bcl-2. nih.gov The benzyl-triazole-piperazine conjugates mentioned previously were found to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. rsc.org

Impact on Membrane Fluidity and Enzyme Activity

The piperazine ring is a feature in various enzyme inhibitors. Although no data exists for 4-(4-benzylpiperazin-1-yl)benzoic acid regarding its effect on membrane fluidity, research on related structures shows potent enzyme inhibition. One study described a piperazine-1-carboxylic acid derivative as a mechanism-based inhibitor of the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov Additionally, a recent study optimized a class of benzylpiperidine and benzylpiperazine-based compounds as reversible inhibitors of Monoacylglycerol Lipase (MAGL), another enzyme involved in lipid signaling. unisi.it Other research has explored benzoic acid derivatives as potential antioxidants. mdpi.com

| Compound Class/Name | Cellular Effect | Mechanism | Reference |

|---|---|---|---|

| Ciprofloxacin-piperazine derivative | Anti-proliferative, Apoptosis | G2/M phase arrest, p53/Bax upregulation | nih.gov |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone | Cytotoxicity, Apoptosis | Tubulin polymerization inhibition | rsc.org |

| 3-m-bromoacetylamino benzoic acid ethyl ester | Cancericidal, Apoptosis | Activation of caspase-9 pathway | nih.gov |

| Benzylpiperazine derivatives | Enzyme Inhibition | Reversible inhibition of Monoacylglycerol Lipase (MAGL) | unisi.it |

Therapeutic Potential and Preclinical Efficacy Studies

Currently, there are no published preclinical efficacy studies specifically for 4-(4-benzylpiperazin-1-yl)benzoic acid. The therapeutic potential of a compound is built upon a foundation of detailed pharmacological, cellular, and mechanistic data. While the exploration of related structures is promising, dedicated preclinical evaluations are necessary to determine the therapeutic viability of this specific molecule. nih.gov For instance, research on novel 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs has shown potential for developing anti-Zika virus candidates, demonstrating the therapeutic avenues that benzylpiperazine scaffolds can open. nih.gov However, extensive in vivo studies would be required to establish any potential clinical utility for 4-(4-benzylpiperazin-1-yl)benzoic acid itself.

Oncology Research Applications (e.g., Anticancer Agent)

The quest for novel anticancer agents has led researchers to explore various derivatives of the 4-(4-benzylpiperazin-1-yl)benzoic acid scaffold. Organic molecules incorporating benzoic acid have shown significant anticancer potential. nih.gov Benzoic acid and its derivatives are simple phenolic acids found in nature that can be used as a basic scaffold for synthesizing a wide variety of potent, biologically active compounds. nih.govpreprints.org

Research into related structures has demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids showed potent inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with some compounds demonstrating IC₅₀ values comparable to the reference drug doxorubicin. preprints.org Similarly, new 4-(benzylamino)benzoic acid derivatives have been evaluated against A549 (non-small cell lung cancer) and H69 (small cell lung cancer) cell lines, with one derivative showing an excellent IC₅₀ value of 32.22 µM against H69 cells. preprints.org

Piperazine analogues have also been a focus of anticancer research. researchgate.net Novel piperazine derivatives PD-1 and PD-2 effectively restrained the growth of HepG2 (liver cancer) cells, with PD-2 showing up to 90.45% growth inhibition at a concentration of 100 µg/mL. nih.gov Other research has identified N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides with significant activity against gastric (SGC-7901), cervical (Hela), and lung (A-549) cancer cells. researchgate.net The anticancer activity of these compounds is often linked to the inhibition of critical cellular processes, such as the activity of histone deacetylases (HDACs), which are often elevated in cancer cells. nih.gov

| Compound/Derivative Class | Cancer Cell Line | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7 (Breast) | 15.6 to 23.9 µM | preprints.org |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | HCT-116 (Colon) | 15.6 to 23.9 µM | preprints.org |

| 4-(benzylamino)benzoic acid derivative (Compound 18) | H69 (Small Cell Lung) | 32.22 µM | preprints.org |

| Piperazine derivative (PD-2) | HepG2 (Liver) | 90.45% inhibition at 100 µg/mL | nih.gov |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | SGC-7901 (Gastric) | 5.76 µM | researchgate.net |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | Hela (Cervical) | 6.19 µM | researchgate.net |

| N-(5-benzyl-4-(tert-butyl)thiazol-1-yl)acetamide | A-549 (Lung) | 6.67 µM | researchgate.net |

Central Nervous System (CNS) Disorder Therapeutics (e.g., Mood Disorders, Alzheimer's Disease)

The benzylpiperazine moiety is a key feature in compounds investigated for CNS disorders. N-Benzylpiperazine (BZP) itself is a central nervous system stimulant that can produce euphoric effects similar to amphetamine, though it is about 10 to 20 times less potent. usdoj.gov It stimulates the release and inhibits the reuptake of key neurotransmitters like dopamine, serotonin, and noradrenaline. europa.eunih.gov However, its use is associated with adverse effects, including mood swings, confusion, and irritability. europa.eu Studies have indicated that BZP can induce neurotoxic effects, potentially leading to neurodegenerative disorders through mechanisms like oxidative stress and apoptosis. nih.gov

In the context of Alzheimer's disease (AD), a neurodegenerative disorder characterized by low acetylcholine (B1216132) levels, derivatives of benzylpiperazine have been designed as potential therapeutics. nih.gov A primary strategy involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. nih.govnih.gov

One study detailed the synthesis of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives as potential AChE inhibitors. nih.gov Among these, a compound with an ortho-chlorine substitution (compound 4a) showed the highest potency with an IC₅₀ value of 0.91 µM, compared to the standard drug donepezil (B133215) (IC₅₀ = 0.14 µM). nih.gov More recently, a selective and potent BChE inhibitor, S21-1011, which features a 4-benzylpiperazinequinoline structure, has been identified. nih.gov This compound demonstrated significant therapeutic efficacy in AD models, not only through BChE inhibition (hBChE IC₅₀ = 0.162 µM) but also by exerting neuroprotective and anti-inflammatory effects and alleviating cognitive impairment. nih.gov Piperazine derivatives have also been found to offer neuroprotective effects by activating signaling pathways that regulate the stability of dendritic spines, which are crucial for memory formation. doi.org

| Compound/Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione (Compound 4a) | Acetylcholinesterase (AChE) | 0.91 µM | nih.gov |

| 4-benzylpiperazinequinoline (S21-1011) | Human Butyrylcholinesterase (hBChE) | 0.162 µM | nih.gov |

| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | 0.14 µM | nih.gov |

Antimicrobial and Antifungal Activity Assessment

The structural framework of 4-(4-benzylpiperazin-1-yl)benzoic acid is present in many compounds screened for antimicrobial and antifungal properties. Derivatives of piperazine have shown significant activity against a range of pathogens. researchgate.net

In one study, 4-benzyl-piperazinyl-s-triazine derivatives displayed notable antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermis) and Gram-negative (Pseudomonas aeruginosa) bacteria when compared to streptomycin. researchgate.net Another investigation into 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivatives identified potent agents against Gram-positive staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-0.78 μg/mL. mdpi.comnih.gov These compounds were found to be bactericidal and effective at inhibiting and eradicating biofilms. mdpi.comnih.gov

Regarding antifungal properties, an amide derivative of p-aminobenzoic acid synthesized from piperazine showed significant activity against Candida albicans and Aspergillus niger. researchgate.net Similarly, novel triazole compounds containing a piperazine moiety have been evaluated against eight human pathogenic fungi, demonstrating the broad-spectrum potential of this chemical class. researchgate.net Benzoic acid derivatives isolated from Piper species have also exhibited strong antifungal activity against phytopathogenic fungi like Moniliophthora roreri. mdpi.com

| Compound/Derivative Class | Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] benzoic acid derivative | Staphylococci & Enterococci | MIC as low as 0.78 µg/mL | mdpi.com |

| Benzyl and benzoyl benzoic acid derivative | Staphylococcus epidermidis | MIC of 0.5 µg/mL | nih.gov |

| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Staphylococcus aureus & Bacillus subtilis | MIC of 125 µg/mL | mdpi.com |

| Amide derivative of P-aminobenzoic acid | Candida albicans & Aspergillus niger | Significant antifungal activity | researchgate.net |

| Benzoic acid derivative from Piper species | Moniliophthora roreri | IC₅₀ of 3.0 µM | mdpi.com |

Antioxidant Effects and Oxidative Stress Mitigation

Oxidative stress is implicated in numerous diseases, and compounds capable of neutralizing free radicals are of significant therapeutic interest. nih.gov Both piperazine and benzoic acid derivatives have been investigated for their antioxidant potential.

Research on 4-(1H-triazol-1-yl)benzoic acid hybrids demonstrated their ability to scavenge free radicals in various assays, including DPPH and ABTS. mdpi.com One thioether derivative, in particular, exhibited the highest radical scavenging effect in the series, with an activity of 89.95% in the DPPH assay at 100 µg/mL. mdpi.com The presence of phenolic hydroxy groups on benzoic acid derivatives has been shown to enhance their antioxidant properties. nih.gov For example, berberine (B55584) derivatives featuring a 9-O-benzoic acid substitution were synthesized and showed promising antioxidant activity. nih.gov

The piperazine moiety itself contributes to antioxidant activity. Piperazine analogues are recognized for their antioxidant capabilities, and a study on novel piperazine derivatives found that one compound, PD-2, exhibited good antioxidant activity with an IC₅₀ value of 2.396 μg/mL. researchgate.netnih.gov In some molecular designs, the sulfur atom is incorporated into the scaffold for its established role in improving the defense mechanism against oxidative stress. nih.gov

Anti-inflammatory Properties

The piperazine scaffold is a versatile structure that has been incorporated into many molecules designed for their anti-inflammatory potential. thieme-connect.com Derivatives of this class have shown efficacy in various models of inflammation.

A study on a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated its ability to reduce paw edema in the carrageenan test. nih.gov Furthermore, it decreased cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test, indicating a robust anti-inflammatory effect. nih.gov Another investigation into N-phenyl piperazine derivatives also highlighted their significant anti-inflammatory potential, with some compounds showing 85-90% anti-inflammatory effects at a concentration of 500 µg/mL. biomedpharmajournal.org

The benzylpiperazinequinoline compound S21-1011, noted for its potential in Alzheimer's treatment, also exerted a significant anti-inflammatory effect in mouse models, further underscoring the multifunctional nature of these compounds. nih.gov The mechanism of action often involves the reduction of key inflammatory mediators, positioning these derivatives as attractive candidates for developing new anti-inflammatory drugs with potentially fewer side effects than currently available options. thieme-connect.comnih.gov

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and chemical reactivity of a molecule. While specific DFT studies on 4-(4-benzylpiperazin-1-yl)benzoic acid are not prevalent in publicly accessible literature, the application of this methodology to analogous structures provides a clear framework for the insights that would be gained.

Such calculations would determine key electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive and less stable. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting how the molecule might interact with biological targets. For related phenylpiperazine derivatives, these computational approaches have been used to rationalize the structures of newly synthesized compounds and predict their reactivity. mdpi.com

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor or enzyme.

Molecular docking simulations are employed to place 4-(4-benzylpiperazin-1-yl)benzoic acid or its derivatives into the binding site of a biological target, such as an enzyme or receptor. The output of these simulations includes a docking score, typically in units of kcal/mol, which estimates the binding affinity. A lower (more negative) score generally indicates a more favorable and stable interaction.

Table 1: Example of Docking Scores for Related Compounds on Various Targets This table presents data for compounds structurally related to 4-(4-benzylpiperazin-1-yl)benzoic acid to illustrate the application of molecular docking.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Phenylpiperazine derivative of 1,2-benzothiazine (BS230) | DNA-Topo II complex | Not specified, but noted as a stable complex with negative energy | mdpi.com |

| Pyrrole (B145914) derivative (5l) | Enoyl ACP Reductase (1DF7) | -8.11 | mdpi.com |

| Benzimidazole derivative (3a) | Anticancer Target | -8.32 | connectjournals.com |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.

For example, docking studies on anticancer phenylpiperazine derivatives revealed that their conformation allows for interactions in the major or minor groove of DNA, including the formation of hydrogen bonds with specific base pairs like adenine. mdpi.com In other studies, similar compounds have been shown to form crucial hydrogen bonds with key amino acid residues such as Asp, Glu, and Arg in the active site of an enzyme. mdpi.comcsic.esnih.gov Identifying these key interactions is critical for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and In Silico Profiling

In silico ADME profiling is a critical step in early-stage drug discovery that uses computational models to predict the pharmacokinetic properties of a compound. This helps to identify candidates with favorable drug-like properties and flag potential liabilities before committing to costly experimental studies. pharmacophorejournal.com

The ability of a compound to cross the blood-brain barrier (BBB) is a crucial factor for drugs targeting the central nervous system (CNS). Computational models are widely used to predict BBB permeability based on a molecule's physicochemical properties. banglajol.infonih.gov Key descriptors used in these models include:

Lipophilicity (logP): A measure of how well a compound dissolves in fats, oils, and lipids. Higher lipophilicity is often correlated with better BBB penetration.

Molecular Weight (MW): Smaller molecules generally cross the BBB more easily.

Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms. Lower TPSA is generally favored for BBB penetration. mdpi.com

Hydrogen Bond Donors and Acceptors (HBD/HBA): A lower number of hydrogen bonds is typically associated with improved permeability. mdpi.com

Studies on various heterocyclic compounds have established QSAR (Quantitative Structure-Activity Relationship) models that correlate these properties with experimentally determined BBB permeability (logBB). mdpi.com For a compound like 4-(4-benzylpiperazin-1-yl)benzoic acid, these models would be used to calculate its properties and predict its potential to enter the CNS. For instance, a parallel artificial membrane permeability assay on a related benzylpiperidinyl-linked benzamide (B126) showed a high permeability value, indicating it crosses the BBB. nih.gov

Table 2: In Silico ADME Properties for Related Compound Classes This table shows predicted properties for compounds analogous to 4-(4-benzylpiperazin-1-yl)benzoic acid to demonstrate the utility of in silico ADME tools.

| Compound Class | Property | Predicted Value/Outcome | Significance | Reference |

|---|---|---|---|---|

| N-aryl/alkyl sulfamoyl benzoic acid derivatives | Drug-likeness | Most compounds passed Lipinski's rule of five | Indicates good oral bioavailability potential | nih.gov |

| Piperazin-1-yl benzanilides | ADME Parameters | Calculated to assess pharmacokinetic profiles | Early assessment of drug suitability | nih.gov |

| Quinazolinone derivatives | Toxicity | Predicted to be non-cytotoxic and non-hepatotoxic | Early safety assessment | pharmacophorejournal.com |

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism on the molecule. These sites are often targeted by metabolic enzymes, primarily the cytochrome P450 (CYP) family. Understanding a compound's metabolic stability is essential, as rapid metabolism can lead to poor bioavailability and short duration of action. In silico models can predict which CYP isoforms (e.g., CYP3A4, CYP2D6) are likely to interact with the compound, which is crucial for assessing potential drug-drug interactions. Studies on various quinazolinone and sulfamoyl benzoic acid derivatives have used computational methods to predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, providing a comprehensive early assessment of their viability as drug candidates. nih.govpharmacophorejournal.com

Drug-Likeness Assessment and Lead Optimization

Drug-likeness is a qualitative concept used in drug discovery to assess how "drug-like" a compound is with respect to factors like bioavailability. This assessment is often guided by a set of rules, such as Lipinski's Rule of Five, which predicts that poor absorption or permeation is more likely when a compound violates more than one of these rules. The properties of 4-(4-benzylpiperazin-1-yl)benzoic acid are evaluated against these common filters. biointerfaceresearch.com

Computational tools provide key physicochemical descriptors for this assessment. nih.gov For 4-(4-benzylpiperazin-1-yl)benzoic acid, these computed properties are essential for an initial evaluation. nih.gov

Table 1: Computed Physicochemical Properties of 4-(4-benzylpiperazin-1-yl)benzoic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H20N2O2 | PubChem nih.gov |

| Molecular Weight | 296.36 g/mol | PubChem nih.gov |

| XLogP3 | 2.7 | PubChem nih.gov |

| Hydrogen Bond Donors | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptors | 4 | PubChem nih.gov |

Lead optimization is a critical phase in drug discovery that aims to refine the biological activity and drug-like properties of a promising lead compound. nih.gov For a molecule like 4-(4-benzylpiperazin-1-yl)benzoic acid, this process would involve systematically modifying its chemical structure to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. unisi.it For instance, the benzyl (B1604629) group, piperazine (B1678402) ring, and benzoic acid moiety all present opportunities for chemical modification to improve interactions with a biological target and optimize pharmacokinetic profiles. nih.govunisi.it The goal is to achieve a balance of these properties to produce a viable drug candidate. nih.gov

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a hit-identification strategy that starts with identifying small chemical fragments that bind weakly to a biological target. nih.govrsc.org These low-complexity fragments, typically with molecular weights under 300 Da, can be grown, merged, or linked to produce a more potent lead compound. rsc.orgbohrium.com This approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. nih.gov

The structure of 4-(4-benzylpiperazin-1-yl)benzoic acid can be deconstructed into distinct fragments, each with potential roles in molecular recognition:

Benzoic Acid Fragment: This group can act as a hydrogen bond donor and acceptor and can participate in ionic interactions.

Piperazine Ring: A common scaffold in medicinal chemistry, the piperazine ring is a versatile linker that can be functionalized to orient other parts of the molecule. astx.com It is often considered a privileged structure due to its presence in many bioactive compounds. nih.gov

Benzyl Group: This hydrophobic fragment can engage in van der Waals and pi-stacking interactions within a target's binding pocket.

In an FBDD context, these fragments or similar structures could be identified in an initial screen. nih.gov Structure-based methods, such as X-ray crystallography or NMR spectroscopy, would then be used to understand how these fragments bind to the target. nih.govastx.com This information guides the synthetic chemistry efforts to link or grow these fragments into a single, high-affinity molecule like 4-(4-benzylpiperazin-1-yl)benzoic acid. rsc.org

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be generated based on the structures of known active ligands or the structure of the target's binding site. nih.gov

For 4-(4-benzylpiperazin-1-yl)benzoic acid, a potential pharmacophore model would include:

An aromatic ring feature (from the benzyl group).

A second aromatic ring feature (from the benzoic acid group).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrogen bond donor (the carboxylic acid proton).

A positive ionizable feature (one of the piperazine nitrogens).

Once a pharmacophore model is developed and validated, it can be used as a 3D query for virtual screening of large compound databases. nih.govlshtm.ac.uk This process filters for molecules that match the defined pharmacophoric features, rapidly identifying a diverse set of potential hits that possess the necessary arrangement for biological activity. nih.gov This method is significantly faster and more cost-effective than physically screening millions of compounds. nih.gov Compounds containing the benzylpiperazine or benzoic acid scaffold, including 4-(4-benzylpiperazin-1-yl)benzoic acid itself, could be identified through such a screening campaign, prioritizing them for further biological evaluation. lshtm.ac.uknih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-(4-benzylpiperazin-1-yl)benzoic acid |

| 4-(4-methylpiperazin-1-yl)benzoic acid |

| Benzene-1,4-disulfonamide |

| 4-(1H-triazol-1-yl)benzoic acid |

| 6-(4-[4-Chlorobenzyl]piperazin-1-yl)benzodioxane |

| N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine |

| (E)-4-(4-benzylpiperidin-1-yl)but-2-en-1-ol |

| (4-benzylpiperazin-1-yl)(4-benzyl-4H-thieno[3,2-b]pyrrol-5-yl)methanone |

Advanced Research Applications and Future Directions

Role as a Synthetic Intermediate in Complex Drug Synthesis (e.g., Imatinib Mesylate)

While 4-(4-benzylpiperazin-1-yl)benzoic acid itself is a valuable research chemical, a close structural analog, 4-((4-methylpiperazin-1-yl)methyl)benzoic acid, serves as a pivotal intermediate in the industrial synthesis of Imatinib, a cornerstone in targeted cancer therapy. researchgate.netguidechem.com Imatinib is a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. beilstein-journals.org The synthesis highlights the utility of the core piperazinyl-benzoic acid structure in building complex, biologically active molecules.

The synthesis of Imatinib involves the formation of an amide bond between the carboxylic acid group of the intermediate and an amine group on a separate molecular fragment, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine. This reaction, a type of carboxylic acid coupling, is a fundamental transformation in pharmaceutical manufacturing. Various synthetic routes have been developed to optimize this process for large-scale production, focusing on high yields and purity. researchgate.netgoogle.com For instance, one patented method describes the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine to create the intermediate, which is then purified using techniques like nanofiltration before being coupled to form the final drug substance. google.com The success and scalability of these synthetic routes underscore the industrial importance of this class of intermediates.

Development of Novel Analogs with Improved Selectivity and Potency

The 4-(4-benzylpiperazin-1-yl)benzoic acid scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to a variety of biological targets. beilstein-journals.orgnih.gov Researchers exploit this by systematically modifying different parts of the molecule to create novel analogs with enhanced potency and selectivity for specific diseases. The piperazine (B1678402) ring is particularly amenable to such modifications. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are central to this process. These studies explore how changing a specific part of the molecule affects its biological activity. For arylpiperazine derivatives, key modifications include:

Substitutions on the Aryl Ring: Adding different chemical groups (e.g., fluorine atoms) to the benzyl (B1604629) or phenyl rings can dramatically alter electronic properties and how the molecule fits into a target protein, often enhancing potency or selectivity. mdpi.com

Alteration of the N-substituent: Replacing the benzyl group with other structures (e.g., different aryl groups, alkyl chains) can redirect the compound to entirely new biological targets. mdpi.com

Modification of the Core Heterocycle: While less common, direct C-H functionalization of the piperazine ring itself presents an advanced strategy to introduce further structural diversity, although this can be synthetically challenging. beilstein-journals.orgnih.gov

The goal is to fine-tune the molecule's properties to maximize its therapeutic effect while minimizing off-target interactions. This strategy has been successfully used to develop piperazine-containing compounds for a wide range of diseases, including cancer, CNS disorders, and infectious diseases. nih.govresearchgate.netmdpi.com

Table 1: Examples of Structure-Activity Relationship (SAR) Studies on Related Piperazine and Benzoic Acid Scaffolds

| Parent Scaffold | Modification | Target/Activity | Result | Reference |

|---|---|---|---|---|

| Arylpiperazine | Phenyl ring at N-4 of piperazine | Androgen Receptor (Antagonist) | Showed strong cytotoxic activity against LNCaP prostate cancer cells. Replacing the phenyl with a benzyl group did not improve activity. | mdpi.com |

| Spirodiketopiperazine Benzoic Acid | Hybridization of hydroxylated and non-hydroxylated analogs | CCR5 Receptor (Antagonist) | Resulted in a potent and orally available antagonist for potential anti-HIV therapy. | nih.gov |

| Phenylpyrazolo[3,4-d]pyrimidine | Addition of various arylpiperazine moieties | Anticancer | Created potent dual inhibitors of EGFR and VEGFR2 kinases. | |

| 4-(4-(aminocarbonyl)benzoyl)benzoic acid | Phenylaminocarbonyl group | Steroid 5α-Reductase (Inhibitor) | The phenyl derivative was the most active inhibitor for the human type 2 isozyme, relevant for benign prostatic hyperplasia. | nih.gov |

Mechanistic Studies to Elucidate Detailed Biological Pathways

Once a novel analog demonstrates promising biological activity in initial screenings, the next critical step is to understand its mechanism of action. Mechanistic studies aim to answer how the compound works at a molecular and cellular level. For a versatile scaffold like 4-(4-benzylpiperazin-1-yl)benzoic acid, whose analogs could target a wide array of proteins, these studies are essential for further development.

Depending on the observed activity, a variety of assays are employed:

Enzyme Inhibition Assays: If an analog is designed to be an enzyme inhibitor (e.g., a kinase inhibitor), researchers will perform in vitro assays to measure its inhibitory concentration (IC50) against a panel of related enzymes to confirm its potency and selectivity. nih.gov

Cell-Based Assays: To understand the effect on cells, studies may include cell viability assays (to measure cytotoxicity), cell cycle analysis (to see if the compound halts cell division at a specific phase), and apoptosis assays (to determine if it induces programmed cell death). mdpi.com

Receptor Binding Assays: For compounds targeting G-protein coupled receptors or other cell surface receptors, binding assays are used to determine the compound's affinity (Ki) for its intended target versus other receptors.

Target Engagement Studies: Advanced techniques can be used in living cells to confirm that the compound is reaching and binding to its intended target.

For example, research on certain arylpiperazine derivatives has shown they can induce mitotic arrest and disrupt tumor vasculature, and mechanistic studies were crucial in identifying the piperazine group as critical for this cytotoxic activity. mdpi.com

Integration of Omics Technologies in Compound Research

Modern drug discovery increasingly relies on "omics" technologies to gain a comprehensive, system-wide understanding of a compound's effects. These high-throughput methods analyze entire sets of biological molecules and can be powerfully applied to the research of novel analogs derived from 4-(4-benzylpiperazin-1-yl)benzoic acid.

Transcriptomics: This technology analyzes the expression levels of all genes in a cell (the transcriptome). By treating cells with a compound and analyzing the changes in gene expression, researchers can identify the biological pathways that are activated or inhibited, providing clues to the compound's mechanism of action. For example, an increase in the mRNA levels of genes involved in apoptosis would support findings from cell-based assays. youtube.com

Proteomics: This is the large-scale study of proteins. Proteomic techniques can be used to identify the direct protein targets of a drug, a process known as target deconvolution. This is crucial when a compound's target is unknown or to identify potential off-targets that could cause side effects.

Metabolomics: This field studies the complete set of small-molecule metabolites within a biological system. It can reveal how a compound alters the metabolic state of a cell, which is particularly relevant for diseases like cancer where metabolic pathways are often dysregulated.

Challenges and Opportunities in the Translational Research of 4-(4-benzylpiperazin-1-yl)benzoic Acid

Translational research is the process of turning basic scientific discoveries into new therapies. For any promising compound, including analogs of 4-(4-benzylpiperazin-1-yl)benzoic acid, this path is fraught with challenges but also filled with opportunities.

Challenges:

Synthetic Complexity: While the piperazine scaffold is common, creating specific, highly substituted analogs can be difficult. Direct C-H functionalization to add structural diversity to the piperazine core, for example, remains a significant synthetic challenge. beilstein-journals.orgnih.gov

Optimizing Pharmacokinetics (ADME): A compound must have suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties to be an effective drug. The piperazine moiety is often used to improve solubility and other properties, but achieving the right balance of potency, selectivity, and drug-like properties requires extensive optimization. nih.gov

Target Selectivity: Because the arylpiperazine scaffold is a privileged structure, ensuring that a new analog is highly selective for its intended target over other related proteins is a major hurdle to avoid off-target side effects. mdpi.com

Predicting Human Response: A compound that works well in laboratory models may not be effective or safe in humans. Bridging this "translational gap" is one of the biggest challenges in all of drug development.

Opportunities:

Scaffold Versatility: The primary opportunity lies in the remarkable versatility of the arylpiperazine scaffold. Its proven track record in numerous approved drugs means there is a high probability that new analogs can be developed for a wide spectrum of diseases, from cancer to neuropharmacology. nih.govresearchgate.net

Targeted Therapies: The ability to tune the structure allows for the design of highly specific inhibitors for validated targets (e.g., specific kinases or receptors), paving the way for new personalized medicines.

Repurposing: Existing compounds based on this scaffold that may have failed for their original indication could potentially be repurposed for new diseases, a strategy that can significantly shorten the drug development timeline.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-benzylpiperazin-1-yl)benzoic acid with high purity?